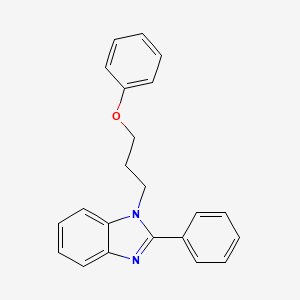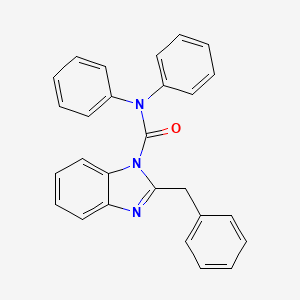![molecular formula C13H17NO4S B3972282 2-[(phenylsulfonyl)amino]cyclohexyl formate](/img/structure/B3972282.png)
2-[(phenylsulfonyl)amino]cyclohexyl formate
Descripción general
Descripción
2-[(phenylsulfonyl)amino]cyclohexyl formate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PSCF and has a unique molecular structure that makes it a useful tool in scientific research.
Mecanismo De Acción
The mechanism of action of PSCF involves its binding to specific amino acid residues in proteins. This binding alters the conformation of the protein and its function. PSCF has been shown to bind to cysteine and histidine residues in proteins.
Biochemical and Physiological Effects:
PSCF has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of various enzymes and receptors. PSCF has been shown to have minimal toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PSCF in lab experiments include its high purity, ease of synthesis, and unique molecular structure. However, the limitations of using PSCF include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of PSCF in scientific research. These include the development of new drugs based on PSCF, the synthesis of new materials using PSCF as a precursor, and the study of the mechanism of action of various enzymes and receptors using PSCF as a tool. Further research is also needed to determine the potential toxicity of PSCF in vivo and to develop methods for enhancing its solubility in water.
Aplicaciones Científicas De Investigación
PSCF has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PSCF has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a building block for the synthesis of various drugs.
In biochemistry, PSCF has been used as a tool to study the structure and function of proteins. It has been shown to bind to specific amino acid residues in proteins and alter their function. This property of PSCF has been used to study the mechanism of action of various enzymes and receptors.
In materials science, PSCF has been used as a precursor for the synthesis of various polymers and materials. Its unique molecular structure makes it a useful tool for the synthesis of complex materials with specific properties.
Propiedades
IUPAC Name |
[2-(benzenesulfonamido)cyclohexyl] formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-10-18-13-9-5-4-8-12(13)14-19(16,17)11-6-2-1-3-7-11/h1-3,6-7,10,12-14H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTJPNLMEPABFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)OC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-ethoxyphenyl)-3-oxopropyl]alanine](/img/structure/B3972209.png)

![1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone](/img/structure/B3972226.png)


![1-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane oxalate](/img/structure/B3972254.png)

![2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3972270.png)
![[4-(4-acetylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3972276.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3972290.png)
![1-benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972292.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3972298.png)
![4-{1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3972317.png)
